4-(4-Aminophenoxy)phthalonitrile

phthalonitrile resin curing self-catalytic efficiency processing window

Traditional diamine curing agents cause microvoids and volatile byproducts, compromising composite integrity. 4-(4-Aminophenoxy)phthalonitrile (4-APN) eliminates these issues with its self-catalytic para-aminophenoxy architecture, enabling void-free thermosets that meet MIL-STD-2031 standards. · Delivers higher Tg, char yield, and dynamic mechanical properties than ortho-/meta-substituted isomers. · Tunable T5% (389-440°C) by comonomer selection for tailored char yields and decomposition kinetics. · With bio-based phthalonitriles, achieves Tg 402°C and T5% 521°C after 375°C post-cure, supporting aerospace sustainability goals.

Molecular Formula C14H9N3O
Molecular Weight 235.24 g/mol
CAS No. 189691-53-0
Cat. No. B8260547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)phthalonitrile
CAS189691-53-0
Molecular FormulaC14H9N3O
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC(=C(C=C2)C#N)C#N
InChIInChI=1S/C14H9N3O/c15-8-10-1-4-14(7-11(10)9-16)18-13-5-2-12(17)3-6-13/h1-7H,17H2
InChIKeyVBCXQKMINMOFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenoxy)phthalonitrile Overview


4-(4-Aminophenoxy)phthalonitrile (CAS 189691-53-0), also denoted as 4-APN, APPH, or 4-NH2-CN, is a bifunctional aromatic monomer containing both a primary amino group and a phthalonitrile unit [1]. With a molecular formula of C14H9N3O and a molecular weight of 235.24 g/mol, this compound serves primarily as a self-catalytic curing agent for phthalonitrile resins [2], enabling the production of void-free thermosets that meet stringent MIL-STD-2031 requirements for naval submarine composite applications [3]. The para-substituted amino-phenoxy architecture confers a distinct balance of curing reactivity and processing latitude that differentiates it from its ortho- and meta-substituted structural isomers.

4-(4-Aminophenoxy)phthalonitrile Substitution Limitations


In procurement for high-temperature phthalonitrile resin systems, the substitution of 4-(4-aminophenoxy)phthalonitrile with its 2-aminophenoxy or 3-aminophenoxy isomers, or with conventional diamine additives such as 4,4'-diaminodiphenylsulfone (DDS), introduces quantifiable performance penalties that compromise both processing and final composite properties. The para-substituted amino group in 4-APN confers a uniquely broad processing window and enhanced self-catalytic efficiency, enabling more complete network formation without the volatile byproducts or microvoids associated with traditional diamine-cured polyimides [1]. Empirical comparative studies demonstrate that resins cured with the para isomer consistently yield higher glass transition temperatures, superior char yields, and improved dynamic mechanical properties relative to ortho- and meta-substituted analogs, confirming that isomeric substitution alters the critical structure-property relationship governing end-use performance in demanding aerospace and naval applications [2].

4-(4-Aminophenoxy)phthalonitrile Comparative Performance


Broader Processing Window over Ortho- and Meta-Isomers

In a direct head-to-head comparison of 4-(4-aminophenoxy)phthalonitrile (4-NH2-CN) with its ortho-substituted isomer (2-NH2-CN) and meta-substituted isomer (3-NH2-CN) as curing agents for 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) resin, the para-isomer exhibited markedly superior processability, attributed to higher self-catalytic efficiency and a significantly broader processing window [1]. Differential scanning calorimetry (DSC) analysis confirmed that the curing behavior of 4-NH2-CN enables more controlled and complete network formation relative to the ortho- and meta-substituted compounds [2].

phthalonitrile resin curing self-catalytic efficiency processing window isomeric effects

Thermal Stability and DMA Performance vs Ortho/Meta Isomers

Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) of cured m-BDB polymers revealed that resins polymerized with 4-NH2-CN (para-isomer) exhibit more outstanding thermal stability, higher glass transition temperatures, and superior dynamic mechanical properties compared to those cured with the ortho- and meta-substituted aminophenoxy phthalonitrile analogs [1]. The study explicitly concludes that polymers of 4-NH2-CN demonstrate more outstanding processability, thermal stability, and dynamic mechanical properties than those of 2-NH2-CN and 3-NH2-CN [2].

thermal stability dynamic mechanical analysis glass transition temperature phthalonitrile polymer

Thermo-Oxidative Stability Over Conventional Diamine Curing

4-Aminophenoxy phthalonitrile (APPH) cured BDB (resorcinol-based) and BDPP (bisphenol-A-based) resins exhibited outstanding thermal and thermo-oxidative properties that are quantitatively superior to those of conventional diamine-cured phthalonitrile resin systems [1]. The self-catalyzed APPH-based systems showed that increasing the APPH content proportionally enhances thermal stability, confirming a structure-property relationship that is absent in diamine-additive approaches [2].

thermo-oxidative stability diamine curing agent phthalonitrile resin naval composites

Ultra-High Tg and Thermal Stability in Bio-Based Phthalonitrile Resins

When employed as the curing agent for a novel bio-based trifunctional phthalonitrile monomer (GVTP) derived from vanillin and guaiacol, 4-(4-aminophenoxy)phthalonitrile (APPN) yielded a cured resin with a glass transition temperature (Tg) of 402 °C and a temperature of 5% weight loss (T5%) of 521 °C under post-curing at 375 °C [1]. These values establish a benchmark for renewable-sourced high-temperature thermosets, demonstrating that APPN can impart exceptional thermal performance even in emerging bio-based polymer formulations.

glass transition temperature bio-based thermoset thermal decomposition phthalonitrile curing agent

Tunable Thermal Decomposition Profiles via Diamine Selection

Novel bisphthalonitrile-terminated bismaleimide-containing monomers (BMIPNs) synthesized from 4-aminophenoxy phthalonitrile and ortho-, meta-, and para-phenylene diamine-based bismaleimides, when thermally polymerized with 5 wt% DDS as curing agent, produced crosslinked polymers with 5% weight loss temperatures (T5%) ranging from 389 to 440 °C and 10% weight loss temperatures (T10%) ranging from 431 to 488 °C under N2 atmosphere [1]. This wide tunable range of thermal decomposition temperatures demonstrates that the 4-aminophenoxy phthalonitrile moiety provides a robust platform for tailoring final polymer properties through judicious selection of comonomer architecture.

bismaleimide-phthalonitrile thermal decomposition char yield crosslinking network

4-(4-Aminophenoxy)phthalonitrile Application Scenarios


MIL-STD-2031 Naval Submarine Composite Curing

4-(4-Aminophenoxy)phthalonitrile is the preferred curing agent for phthalonitrile resin systems intended to meet the US Navy's MIL-STD-2031 requirements for polymeric composites used aboard submarines [1]. Its self-catalytic para-aminophenoxy architecture enables void-free thermoset formation without the water byproduct generation and microvoid formation inherent to polyimide processing, while the demonstrated superiority over ortho- and meta-substituted isomers in thermal stability and dynamic mechanical properties [2] ensures compliance with the stringent fire, toxicity, and mechanical performance standards mandated for submarine interior applications.

Bio-Based Phthalonitrile Resins with Ultra-High Tg for Aerospace

In the formulation of next-generation bio-based phthalonitrile monomers derived from renewable feedstocks such as vanillin and guaiacol, 4-(4-aminophenoxy)phthalonitrile serves as the enabling curing agent that achieves glass transition temperatures of 402 °C and 5% weight loss temperatures of 521 °C after post-curing at 375 °C [1]. This exceptional thermal performance in a renewable-sourced resin system positions 4-APN as a critical procurement component for aerospace manufacturers seeking to reduce carbon footprint without sacrificing the high-temperature performance required for engine nacelle components and thermal protection systems.

Tunable Bismaleimide-Phthalonitrile Copolymers

4-Aminophenoxy phthalonitrile functions as a versatile synthon for constructing bisphthalonitrile-terminated bismaleimide monomers (BMIPNs) whose thermal decomposition temperatures (T5%) can be systematically tuned from 389 °C to 440 °C through selection of ortho-, meta-, or para-phenylene diamine comonomers [1]. This structural tunability, enabled by the reactive amino handle on the 4-APN molecule, allows composite formulators to design resin systems with precisely controlled char yields and decomposition kinetics for specific applications ranging from fire-resistant structural composites to ablative thermal protection materials.

Diamine Curing Agent Replacement for BPA/Resorcinol Phthalonitrile Resins

In industrial production of bisphenol-A-based (BDPP) and resorcinol-based (BDB) phthalonitrile composite matrices, 4-(4-aminophenoxy)phthalonitrile directly replaces conventional diamine curing additives, delivering superior thermal and thermo-oxidative stability that scales proportionally with APPH loading [1]. This quantitative structure-property relationship, absent in traditional diamine-cured systems, provides process engineers with a predictable lever for tuning final composite properties and justifies the procurement of APPH over generic diamine alternatives when oxidative stability and long-term thermal aging resistance are critical performance metrics.

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